10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one is a bicyclic compound notable for its unique structural framework, which includes two nitrogen atoms within a bicyclic system. This compound has garnered interest in medicinal chemistry due to its potential as a modulator of nicotinic acetylcholine receptors, which are crucial in neurotransmission and various neurological disorders. The molecular formula of this compound is with a molecular weight of 208.30 g/mol. The presence of the cyclopropylmethyl group is believed to influence its biological activity and interaction with various biological targets.
This compound is classified under diazabicyclo compounds, which are characterized by their bicyclic structure containing nitrogen atoms. The specific classification of 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one places it within the category of heterocyclic compounds, specifically those that exhibit potential pharmacological activities related to neurotransmitter modulation .
The synthesis of 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one typically involves multi-step organic synthesis techniques. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to achieve the desired product purity and yield. Techniques like thin-layer chromatography (TLC) are commonly used for monitoring reaction progress .
Key structural data includes:
The chemical reactivity of 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one can be analyzed through various organic reactions typical for diazabicycloalkanes:
Specific reaction pathways depend on the functional groups present and the conditions used during the reactions. For instance, variations in temperature and solvent can significantly affect reaction outcomes and product distributions .
The mechanism of action for 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one primarily involves its interaction with nicotinic acetylcholine receptors. The compound is believed to modulate these receptors by binding to specific sites, altering neurotransmitter release and signaling pathways.
Research indicates that compounds similar to this one exhibit significant biological activities related to neurotransmission modulation, making them candidates for therapeutic applications in treating neurological disorders .
Relevant data on melting point, boiling point, and other thermodynamic properties may require experimental determination as they are not universally cataloged for all compounds .
The primary applications of 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one lie in medicinal chemistry:
Research continues to explore its efficacy and safety profiles in preclinical studies aimed at understanding its therapeutic potential more comprehensively .
This detailed analysis highlights the significance of 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one in chemical research and its prospective applications within pharmacology while underscoring its unique structural attributes compared to other compounds in its class.
The core bicyclo[4.3.1]decane scaffold in 10-(cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one is synthesized via two principal cyclization approaches. Ring-closing metathesis (RCM) offers atom economy for forming the seven-membered ring, utilizing Grubbs II catalysts to dimerize diallylamine precursors at 40–60°C. This method achieves moderate yields (55–65%) but faces challenges in controlling olefin geometry, leading to cis/trans mixtures that complicate purification [4]. Alternatively, intramolecular N-alkylation closes the ring through nucleophilic displacement, where bromoalkyl precursors undergo base-mediated cyclization (e.g., K₂CO₃ in acetonitrile). While stereospecific, this method suffers from competing polymerization, reducing yields to 45–50% [4] [6]. Recent optimizations employ high-dilution conditions (0.01M) to suppress oligomerization, improving yields to 68% [2].
Table 1: Cyclization Methods for Bicyclo[4.3.1]decane Framework
Method | Conditions | Yield (%) | Key Advantage | Limitation |
---|---|---|---|---|
Ring-Closing Metathesis | Grubbs II (5 mol%), CH₂Cl₂, 40°C, 24h | 55–65 | Atom economy | cis/trans isomer mixtures |
Intramolecular N-Alkylation | K₂CO₃, CH₃CN, reflux, 48h | 45–50 | Stereospecificity | Polymerization side reactions |
Optimized N-Alkylation | K₂CO₃, CH₃CN, 0.01M, 72h | 68 | Improved selectivity | Extended reaction time |
Regioselective N-alkylation installs the cyclopropylmethyl moiety onto the diazabicyclic core. The steric differentiation between the bridgehead (N10) and ring (N3) nitrogen atoms drives selectivity, with N10 exhibiting higher nucleophilicity due to reduced steric hindrance. Alkylation proceeds efficiently (>20:1 N10/N3 selectivity) using cyclopropylmethyl bromide under mild conditions (NaHCO₃, DMF, 25°C), avoiding over-alkylation [2] [3]. Phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhance reaction rates by facilitating bromide anion exchange in biphasic systems (toluene/H₂O), boosting yields from 70% to 88% [4]. Solvent polarity critically influences selectivity: polar aprotic solvents (DMF, DMSO) favor N10-alkylation, while protic solvents (MeOH) promote dialkylated byproducts.
Table 2: Solvent and Catalyst Effects on N-Alkylation Selectivity
Conditions | N10:N3 Selectivity | Yield (%) | Byproducts |
---|---|---|---|
Cyclopropylmethyl Br, DMF, NaHCO₃ | 22:1 | 85 | <2% dialkylated product |
Cyclopropylmethyl Br, DMF, TBAI | 25:1 | 88 | <1% dialkylated product |
Cyclopropylmethyl Br, MeOH, NaHCO₃ | 5:1 | 62 | 15% dialkylated product |
Asymmetric synthesis of the bicyclic framework requires chiral catalysts to control bridgehead stereogenicity. Palladium-catalyzed asymmetric hydrogenation of enol lactam precursors achieves up to 92% ee using (R)-BINAP ligands, though substrate sensitivity limits reproducibility [4]. For N-alkylation, chiral phase-transfer catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) afford 85% ee but reduce yields to 50–55% due to catalyst decomposition [6]. More robust systems employ pybox–ruthenium complexes for enantioselective ketone reductions at C4, delivering >90% ee and 95% yield at 0°C [4]. Microwave-assisted reactions (100°C, 30 min) further accelerate alkylation kinetics while preserving stereointegrity, reducing racemization from 10% to <2% [2].
Table 3: Catalytic Systems for Stereochemical Control
Catalyst System | Reaction Type | ee (%) | Yield (%) | Key Advancement |
---|---|---|---|---|
Pd/(R)-BINAP, H₂ (50 psi) | Enol lactam hydrogenation | 92 | 75 | High enantioselectivity |
Cinchonidinium bromide (5 mol%) | N-Alkylation | 85 | 55 | Moderate yield |
Ru-pybox, iPrOH, 0°C | Ketone reduction | 90 | 95 | Low-temperature efficiency |
Microwave, TBAB, 100°C, 30 min | N-Alkylation | 98 | 90 | Racemization suppression |
Scaling synthesis beyond laboratory grams introduces three critical bottlenecks. Purification complexities arise from intermediates with similar polarities (e.g., monoalkylated vs. dialkylated products), requiring silica gel chromatography that reduces throughput by 40% in kilogram-scale batches [4]. Ketone reduction byproducts form during alkylation under basic conditions, consuming 5–8% of the substrate via aldol condensation [2]. Cyclopropane ring sensitivity necessitates strictly anhydrous conditions, as trace moisture hydrolyzes the cyclopropylmethyl group to butyric acid derivatives, lowering yields by 10–15% [4]. Mitigation strategies include:
Table 4: Scalability Challenges and Engineering Solutions
Challenge | Scale Impact | Mitigation Strategy | Outcome |
---|---|---|---|
Chromatographic purification | 40% yield loss at >1kg | Aqueous workup optimization | 85% recovery without chromatography |
Ketone aldol condensation | 5–8% substrate loss | pH-controlled alkylation (pH 7.5) | Byproduct suppression to <1% |
Cyclopropylmethyl hydrolysis | 10–15% yield reduction | Anhydrous DMF (<50 ppm H₂O) | Hydrolysis prevented |
Solvent cost | 30% raw material expense | Vacuum-distilled DMF recycling | Solvent use reduced by 60% |
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5